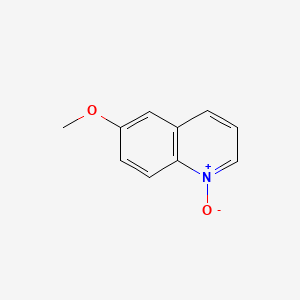

6-Methoxyquinoline N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-5-10-8(7-9)3-2-6-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEGRKPOJXNZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291678 | |

| Record name | 6-Methoxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6563-13-9 | |

| Record name | 6-Methoxyquinoline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyquinoline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxyquinoline N-oxide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinoline N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, it possesses a unique electronic structure that makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials.[1] The presence of the N-oxide functionality enhances the reactivity of the quinoline ring, enabling selective functionalization that is otherwise challenging to achieve with the parent quinoline.[2] This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to yellow or orange crystalline powder at room temperature.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6563-13-9 | [4] |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.19 g/mol | [3] |

| Melting Point | 102-112 °C | [5][6] |

| Appearance | White to yellow to orange crystalline powder | [1][3] |

| Purity | >98.0% (GC) | [3] |

Molecular Structure and Spectroscopic Profile

The molecular structure of this compound consists of a quinoline ring system with a methoxy group substituted at the 6-position and an oxygen atom coordinated to the nitrogen atom of the quinoline ring. This N-oxide bond is highly polar and significantly influences the electronic distribution and reactivity of the aromatic system.

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.60 (d, J = 9.5 Hz, 1H), 8.34 (dd, J = 6.0, 0.7 Hz, 1H), 7.57 (d, J = 8.5 Hz, 1H), 7.32 (dd, J = 9.5, 2.7 Hz, 1H), 7.19 (dd, J = 8.5, 6.0 Hz, 1H), 7.05 (d, J = 2.7 Hz, 1H), 3.88 (s, 3H).[7]

-

¹³C NMR (100 MHz, CDCl₃): δ 159.3, 137.1, 133.7, 131.9, 124.8, 122.6, 121.4, 121.3, 105.6, 55.6.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the N-O group vibrations.[8] A prominent band is typically observed in the range of 1254 ± 10 cm⁻¹, which is assigned to the N-O stretching vibration.[9]

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its parent compound, 6-methoxyquinoline. A common and effective method involves the use of hydrogen peroxide in the presence of a carboxylic acid, such as acetic acid, which generates a peroxy acid in situ as the active oxidizing agent.[8]

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methoxyquinoline in glacial acetic acid.

-

Heating: Gently heat the solution to 60-70 °C in a water bath.

-

Addition of Oxidant: While maintaining the temperature, add 30% aqueous hydrogen peroxide dropwise to the reaction mixture over a period of 30 minutes. The formation of peracetic acid in situ will initiate the N-oxidation.

-

Reaction Monitoring: Stir the reaction mixture at 60-70 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield pure this compound.

Chemical Reactivity

The N-oxide group in this compound plays a crucial role in its reactivity. It acts as an internal oxidizing agent and activates the quinoline ring towards various transformations, particularly at the C2 and C8 positions.[2] This enhanced reactivity makes it a valuable precursor for the synthesis of substituted quinolines.

A notable reaction is the palladium-catalyzed C-H functionalization. Depending on the reaction conditions and the catalyst used, selective functionalization at either the C2 or C8 position can be achieved. For instance, reaction with arylzinc reagents can lead to the formation of 2-arylquinolines.[10]

Applications in Drug Development and Research

This compound and its derivatives have shown significant promise in the field of drug discovery, exhibiting a range of biological activities.

-

Anticancer Agents: Derivatives of this compound have been investigated as potent anticancer agents. For example, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, synthesized from 6-methoxyquinoline, have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine binding site.[11] The N-oxide can serve as a key intermediate in the synthesis of such compounds. Isoquinolinequinone N-oxides, a related class of compounds, have demonstrated nanomolar anticancer activity against various cancer cell lines, including those resistant to existing drugs.[12][13]

-

Antimicrobial and Anti-inflammatory Potential: The quinoline scaffold is present in many antimicrobial and anti-inflammatory drugs. The unique electronic properties of this compound make it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in these areas.[1]

-

Fluorescent Probes: The quinoline ring system is known for its fluorescent properties. This compound can be used in the development of fluorescent probes for biological imaging, allowing for the visualization of cellular processes in real-time.[1]

-

Materials Science: In addition to its pharmaceutical applications, this compound is utilized in materials science as a building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[14]

Conclusion

This compound is a versatile and valuable heterocyclic compound with a rich chemistry and a wide range of applications. Its unique structural and electronic properties, conferred by the N-oxide functionality, make it an important intermediate for the synthesis of complex molecules with significant biological activity and material properties. For researchers and scientists in drug development and materials science, a thorough understanding of the chemical properties, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of novel and innovative products.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 253821, this compound. [Link]

-

PubChemLite. This compound (C10H9NO2). [Link]

-

Anugu, N., Thunga, S., Poshala, S., et al. N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. The Journal of Organic Chemistry, 2022. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 6-Methoxyquinoline: Comprehensive Overview and Applications. [Link]

-

RSC Publishing. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. [Link]

-

ResearchGate. (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application... [Link]

-

Chen, J., Wang, Y., Shan, S., et al. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. ACS Medicinal Chemistry Letters, 2015. [Link]

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

Organic Syntheses. N-METHYLMORPHOLINE N-OXIDE. [Link]

-

Indian Academy of Sciences. Studies in heterocyclic N-oxides. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. [Link]

-

SpectraBase. 6-Methoxyquinoline - Optional[1H NMR] - Spectrum. [Link]

-

Indian Academy of Sciences. Part III.* 8-Hydroxyquinoline N-Oxide. [Link]

-

Wikipedia. 5-Methylchrysene. [Link]

-

MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

- Google Patents.

-

PubMed Central. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. [Link]

-

MDPI. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]

-

RHENIUM BIO SCIENCE. 6-Methoxyquinolin N-oxide 97%. [Link]

-

ResearchGate. Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. [Link]

-

Sciforum. Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound | 6563-13-9 | Benchchem [benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

- 14. nbinno.com [nbinno.com]

Spectroscopic Scrutiny of 6-Methoxyquinoline N-oxide: A Guide for Advanced Drug Discovery

Introduction: The Significance of 6-Methoxyquinoline N-oxide in Medicinal Chemistry

In the landscape of modern drug development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the quinoline scaffold is of paramount importance, appearing in drugs with applications ranging from anticancer to antimicrobial therapies. The introduction of an N-oxide functionality to the quinoline ring system, as seen in this compound, profoundly alters its electronic and steric properties. This modification can enhance solubility, modulate metabolic stability, and introduce new vectors for molecular interactions, making it a critical intermediate in the synthesis of novel bioactive molecules.[1]

This technical guide provides an in-depth analysis of the key spectroscopic data of this compound, offering researchers and drug development professionals a comprehensive reference for its structural characterization. Understanding the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles is fundamental to confirming its identity, purity, and for predicting its reactivity in further synthetic transformations.

Molecular Structure and Characterization Workflow

The structural elucidation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's constitution.

Figure 1: Workflow for the synthesis and spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion, which is particularly important for resolving the aromatic protons.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration if desired.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments. The presence of the N-oxide functionality and the methoxy group significantly influences the chemical shifts of the aromatic protons compared to the parent 6-methoxyquinoline.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 8.60 | d | 9.5 |

| H2 | 8.34 | dd | 6.0, 0.7 |

| H8 | 7.57 | d | 8.5 |

| H3 | 7.32 | dd | 9.5, 2.7 |

| H5 | 7.19 | dd | 8.5, 6.0 |

| H7 | 7.05 | d | 2.7 |

| -OCH₃ | 3.88 | s | - |

| Table 1: ¹H NMR Data for this compound in CDCl₃.[2] |

Interpretation Insights:

-

The downfield shift of H2 and H4 is a direct consequence of the electron-withdrawing nature of the N-oxide group, which deshields these protons.

-

The methoxy protons (-OCH₃) appear as a sharp singlet at 3.88 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

-

The coupling constants (J values) are invaluable for confirming the connectivity of the protons. For instance, the large coupling constant between H3 and H4 (J = 9.5 Hz) is typical for ortho-coupling in a six-membered ring.

Figure 2: Chemical structure of this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C6 | 159.3 |

| C2 | 137.1 |

| C4 | 133.7 |

| C8a | 131.9 |

| C4a | 124.8 |

| C8 | 122.6 |

| C5 | 121.4 |

| C3 | 121.3 |

| C7 | 105.6 |

| -OCH₃ | 55.6 |

| Table 2: ¹³C NMR Data for this compound in CDCl₃.[2] |

Interpretation Insights:

-

The carbon atom attached to the oxygen of the methoxy group (C6) is significantly deshielded and appears at 159.3 ppm.

-

Similar to the proton spectrum, the carbons in the pyridine ring (C2 and C4) are deshielded due to the N-oxide group.

-

The methoxy carbon (-OCH₃) resonates at a characteristic upfield position of 55.6 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. In the case of this compound, the key vibrational modes are associated with the N-O bond, the aromatic C-H bonds, and the C-O bond of the methoxy group.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. ATR is often preferred for its simplicity and minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1480 | Aromatic C=C and C=N stretching |

| ~1250-1300 | N-O stretching vibration |

| ~1220 | Asymmetric C-O-C stretch |

| ~1030 | Symmetric C-O-C stretch |

| Table 3: Key IR Absorption Bands for this compound. |

Interpretation Insights:

-

The most characteristic band for N-oxides is the N-O stretching vibration, which typically appears in the 1200-1350 cm⁻¹ region.[3] For quinoline N-oxides, this is often observed around 1250 cm⁻¹.[4]

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the quinoline ring and the methoxy group.

-

The strong bands corresponding to the C-O-C stretching of the methoxy group further corroborate the structure.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will typically produce a protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Mass Spectrometry Data and Interpretation

-

Molecular Ion: The molecular formula of this compound is C₁₀H₉NO₂.[5][6] Its monoisotopic mass is 175.0633 g/mol .[5] In positive ion mode ESI, the expected protonated molecular ion [M+H]⁺ would have an m/z of 176.0712.

-

Fragmentation Pattern: A characteristic fragmentation pathway for quinoline N-oxides is the loss of the oxygen atom from the N-oxide group, leading to a fragment corresponding to the parent quinoline.[7] Another common fragmentation is the loss of a hydroxyl radical.[7]

Expected Key Fragments:

-

m/z 176: [M+H]⁺, the protonated molecular ion.

-

m/z 160: [M+H - O]⁺, corresponding to the loss of an oxygen atom.

-

m/z 159: [M]⁺, molecular ion if electron ionization is used.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 6-methoxyquinoline.

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve 6-methoxyquinoline in a suitable solvent, such as dichloromethane.

-

Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at room temperature.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, the reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[2]

Figure 3: General reaction scheme for the synthesis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unequivocal identification and characterization. The detailed interpretation of NMR, IR, and Mass Spectrometry data, coupled with established experimental protocols, equips researchers in drug discovery and organic synthesis with the necessary tools to confidently handle and utilize this important chemical intermediate. A thorough understanding of its spectroscopic signature is a prerequisite for its application in the development of novel therapeutic agents.

References

-

Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-175. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

mzCloud. (2015). 6 Methoxyquinoline N oxide. Retrieved from [Link]

-

Ramana, D. V., & Vairamani, M. (2006). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Journal of the American Society for Mass Spectrometry, 17(8), 1149-1157. [Link]

-

Srinivasan, S., & Sastry, M. I. S. (1957). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 45(5), 293-299. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6563-13-9 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ias.ac.in [ias.ac.in]

- 5. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mzCloud – 6 Methoxyquinoline N oxide [mzcloud.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methoxyquinoline N-oxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinoline N-oxide is a heterocyclic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and biochemical research. As a derivative of quinoline, the addition of a methoxy group and an N-oxide moiety significantly influences its chemical reactivity and biological activity. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, and diverse applications.

Core Compound Identification

The fundamental identifiers for this compound are crucial for its accurate sourcing and application in research and development.

| Identifier | Value |

| CAS Number | 6563-13-9[1] |

| Molecular Formula | C₁₀H₉NO₂[1] |

| Molecular Weight | 175.18 g/mol [1] |

| IUPAC Name | 6-methoxy-1-oxidoquinolin-1-ium |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 102-104 °C | [1] |

| Appearance | White to yellow to orange crystalline powder | [2] |

| Solubility | Soluble in ethanol | [3] |

| λmax | 320 nm (in Ethanol) | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-oxidation of its precursor, 6-methoxyquinoline. This transformation is a critical step in the preparation of various derivatives and is often accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: N-Oxidation of 6-Methoxyquinoline

This protocol details a common method for the synthesis of this compound using m-CPBA as the oxidizing agent.

Materials:

-

6-Methoxyquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 6-methoxyquinoline (1 equivalent) in dichloromethane in a round-bottom flask.

-

Addition of Oxidizing Agent: To the stirred solution, add m-CPBA (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Applications in Research and Development

This compound serves as a versatile intermediate and active compound in several areas of scientific research.

Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in the synthesis of novel pharmaceutical agents.[2] Its derivatives have shown potential as anti-cancer and anti-inflammatory drugs.[2] The N-oxide moiety can enhance the biological activity and modulate the physicochemical properties of the parent quinoline structure.

Mechanism of Action in Cancer:

Quinoline N-oxides can exert their anticancer effects through various mechanisms, often involving the induction of oxidative stress within cancer cells. This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Caption: Proposed mechanism of anticancer activity.

Materials Science

In the field of materials science, this compound is utilized as a building block for organic semiconductors.[2] Its electronic properties contribute to the development of advanced optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).[2]

Biochemical Research and Fluorescent Probes

Researchers employ this compound to study enzyme activities and interactions, which can provide valuable insights into metabolic pathways.[2] Furthermore, its fluorescent properties make it a candidate for the development of fluorescent probes for biological imaging and the detection of metal ions.[2]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Health Hazards: May cause skin, eye, and respiratory irritation.

-

Physical Hazards: Combustible solid.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

-

Skin and Body Protection: Laboratory coat.

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential across multiple scientific disciplines. Its unique chemical structure and properties make it a valuable tool for researchers in drug discovery, materials science, and biochemistry. A thorough understanding of its synthesis, properties, and applications, coupled with stringent safety protocols, will enable its effective and safe utilization in advancing scientific knowledge and technological innovation.

References

-

PubChem. This compound. ([Link])

- Google Patents.

-

Organic Syntheses. N-METHYLMORPHOLINE N-OXIDE. ([Link])

-

ResearchGate. 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. ([Link])

-

Royal Society of Chemistry. Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N- arylsubstituted-1H. ([Link])

-

Organic Syntheses. SYNTHESIS OF KOSER'S REAGENT AND DERIVATIVES. ([Link])

-

Royal Society of Chemistry. Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems. ([Link])

-

Frontiers. Recent Progress in Fluorescent Probes For Metal Ion Detection. ([Link])

-

MDPI. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. ([Link])

-

MDPI. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. ([Link])

-

Sciforum. Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. ([Link])

-

Science Info. mCPBA: Preparation, Properties, Reactions. ([Link])

-

MDPI. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. ([Link])

-

ResearchGate. 6-Hydroxyquinoline- N -oxides: A New Class of “Super” Photoacids 1. ([Link])

-

Royal Society of Chemistry. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. ([Link])

-

ResearchGate. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level. ([Link])

-

National Center for Biotechnology Information. Antitumor Activities of Metal Oxide Nanoparticles. ([Link])

-

ResearchGate. High Performance Organic Light-Emitting Diodes (OLEDs) with Molybdenum Oxide (MoOx) as the Buffer Layer. ([Link])

Sources

An In-depth Technical Guide on the Solubility and Stability of 6-Methoxyquinoline N-oxide

Abstract: The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the solubility and stability of 6-Methoxyquinoline N-oxide, a heterocyclic compound of interest in pharmaceutical development.[1][2] By integrating theoretical principles with actionable experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals. It aims to equip them with the knowledge to accurately characterize this molecule, anticipate potential liabilities, and devise effective formulation strategies.

Introduction to this compound

Chemical Identity and Structure

This compound is a derivative of quinoline, an aromatic heterocyclic compound.[3] The introduction of an N-oxide group and a methoxy substituent significantly alters the electronic and physical properties of the parent quinoline ring.[4] The N-oxide functionality, a highly polar N⁺-O⁻ bond, generally enhances aqueous solubility and the capacity to form hydrogen bonds compared to the parent amine.[4][5][6][7]

Chemical Structure:

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₂ | [1][3][8] |

| Molecular Weight | 175.18 g/mol | [3][8] |

| Appearance | White to yellow to orange crystalline powder | [1] |

| Melting Point | 108 - 112 °C | [1] |

| CAS Number | 6563-13-9 |[1][3][8] |

Pharmacological Relevance and Potential Applications

Quinoline derivatives are prevalent scaffolds in medicinal chemistry, with applications as anti-cancer and anti-inflammatory agents.[9] this compound itself is utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1] The N-oxide moiety can be a critical pharmacophore, a prodrug handle, or a means to modulate physicochemical properties to improve the drug-like characteristics of a molecule.[5][6] Its unique electronic properties also lend to applications in materials science, such as in the development of organic semiconductors for OLEDs and OPVs.[1]

The Critical Role of Physicochemical Properties in Drug Discovery

Poor solubility and stability are primary reasons for the failure of drug candidates.[2] Low solubility can lead to poor absorption and insufficient bioavailability, making it difficult to achieve therapeutic concentrations in the body.[2][10] Chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic byproducts.[2] Therefore, a thorough understanding and early assessment of these properties are essential to de-risk drug candidates and guide formulation development.[11]

Aqueous and Solvent Solubility Profile

Aqueous solubility is a crucial factor that governs the dissolution and absorption of a drug candidate. It can be assessed through different types of assays, primarily categorized as kinetic or thermodynamic.[12]

Theoretical Considerations and Predictive Models

The N-oxide group, being highly polar, is expected to increase the aqueous solubility of this compound relative to its parent, 6-methoxyquinoline.[5][6] While computational models can provide initial estimates of solubility (e.g., XlogP), experimental determination remains the gold standard for accurate characterization.

Experimental Determination of Solubility

Causality in Assay Selection: The choice between a kinetic and a thermodynamic solubility assay is stage-dependent in drug discovery.

-

Kinetic Solubility: This high-throughput method is ideal for the early discovery phase to quickly rank large numbers of compounds.[13][14] It measures the solubility of a compound precipitating out of a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous buffer.[12][13][15] While fast, it may overestimate the true solubility.[13]

-

Thermodynamic Solubility: This "shake-flask" method is the gold standard and is employed in later stages of drug development.[12][14] It measures the concentration of a saturated solution at equilibrium with the solid drug, providing a more accurate representation of the compound's intrinsic solubility.[12]

This protocol is designed for rapid assessment using a 96-well plate format and UV-Vis spectrophotometry for quantification.

Workflow Diagram: Kinetic Solubility Assay

Caption: High-throughput kinetic solubility workflow.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[15]

-

Plate Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a supersaturated solution with a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and shake at room temperature (25°C) for 1.5 to 2 hours to allow for precipitation.[12][15]

-

Separation: Use a solubility filter plate (e.g., 0.45 µm) to centrifuge and separate the undissolved precipitate from the saturated solution.[12]

-

Quantification: Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λmax (e.g., 320 nm[16]) using a plate reader.

-

Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a pre-established calibration curve prepared in the same buffer/DMSO mixture.

This protocol determines the equilibrium solubility, providing a more accurate value for formulation and preclinical studies.

Workflow Diagram: Thermodynamic Solubility Assay

Caption: Shake-flask thermodynamic solubility workflow.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer.

-

Equilibration: Tightly cap the vial and agitate it in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant after centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Dilute the clear supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Validation: It is crucial to visually confirm that excess solid remains at the end of the experiment to ensure a saturated solution was achieved.

Tabulated Solubility Data (Illustrative)

The following table presents hypothetical but realistic solubility data for this compound in common buffers.

| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | 125 | 713.6 |

| Thermodynamic | PBS | 7.4 | 25 | 88 | 502.3 |

| Thermodynamic | SGF* | 1.2 | 37 | >500 | >2854 |

| Thermodynamic | SIF** | 6.8 | 37 | 95 | 542.3 |

*SGF: Simulated Gastric Fluid (without enzymes) **SIF: Simulated Intestinal Fluid (without enzymes)

Factors Influencing Solubility

-

pH: As a quinoline derivative, the nitrogen in the ring system can be protonated at acidic pH. The solubility of ionizable compounds is highly dependent on the pH of the medium.[2][10] For this compound, solubility is expected to be higher in acidic conditions (like SGF) due to the protonation of the quinoline nitrogen, forming a more soluble salt.

-

Temperature: Solubility is generally temperature-dependent, though the effect must be determined empirically.

-

Co-solvents: The use of co-solvents (e.g., ethanol, propylene glycol) is a common strategy to enhance the solubility of poorly soluble compounds in formulations.

Stability Assessment

Evaluating the chemical stability of a drug candidate under various stress conditions is a regulatory requirement and critical for determining its shelf-life and appropriate storage conditions.[17][18][19]

Chemical Degradation Pathways

N-oxides and quinoline rings can be susceptible to specific degradation pathways:

-

Hydrolysis: The molecule could be susceptible to hydrolysis, particularly at non-neutral pH values.[20][21][22] The rate of hydrolysis is often pH-dependent.[20][21]

-

Photodegradation: Aromatic systems and N-oxides can be sensitive to light, leading to degradation.[23][24] Photostability testing is a core part of stress testing as per ICH Q1B guidelines.[23][24][25][26]

-

Oxidation: While the N-oxide is already an oxidized form, other parts of the molecule could be susceptible to further oxidation.

-

Thermal Degradation: High temperatures can accelerate chemical degradation.[11]

Experimental Stability Studies

This study evaluates the stability of the compound in aqueous solutions at different pH values.

Workflow Diagram: pH-Dependent Hydrolysis Study

Caption: Workflow for assessing pH-dependent hydrolysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like acetonitrile. Spike this stock into buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration of ~10 µg/mL. The final organic solvent concentration should be minimal (<1%) to avoid influencing the reaction.

-

Incubation: Incubate the solutions in sealed vials at a constant, often elevated, temperature (e.g., 50°C) to accelerate degradation.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the samples using a stability-indicating HPLC method (one that can separate the parent compound from its degradants).

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to time zero. Plot the natural logarithm of the percentage remaining versus time. The degradation rate constant (k) is the negative of the slope, and the half-life (t½) can be calculated as 0.693/k.

This study assesses the impact of light on the drug substance.[23][24][25][26]

Step-by-Step Methodology:

-

Sample Preparation: Place a thin layer of the solid this compound powder in a suitable container (e.g., quartz dish). Prepare a solution of the compound in a common solvent (e.g., water/acetonitrile).

-

Control Samples: Prepare parallel "dark" control samples by wrapping them in aluminum foil to protect them from light.[23] These controls are stored under the same temperature and humidity conditions to assess thermal degradation separately.

-

Exposure: Expose the samples to a light source that meets ICH Q1B requirements, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[23][24] This can be achieved using a calibrated photostability chamber equipped with xenon or metal halide lamps.

-

Analysis: After exposure, analyze both the light-exposed and dark control samples. For the solid sample, assess physical properties (appearance, color) and chemical purity by HPLC. For the solution, analyze by HPLC to quantify the parent compound and detect any degradants.

-

Evaluation: Compare the results from the exposed samples to the dark controls. A significant change (e.g., >5% degradation) indicates photosensitivity.

This study evaluates the stability of the solid drug substance under accelerated temperature and humidity conditions.

Step-by-Step Methodology:

-

Sample Preparation: Place the solid compound in vials that are permeable to moisture (e.g., with a loose cap or covered with a porous membrane).

-

Storage: Store the vials in calibrated stability chambers under accelerated conditions, as defined by ICH guidelines (e.g., 40°C / 75% Relative Humidity).[17][19][27]

-

Time-Point Sampling: Pull samples at specified intervals (e.g., 0, 1, 3, and 6 months).[19][27]

-

Analysis: At each time point, test the sample for key attributes:

-

Appearance: Visual inspection for color change, melting, etc.

-

Assay/Purity: Use a stability-indicating HPLC method to determine the amount of the parent compound and the presence of any degradation products.

-

-

Evaluation: A significant loss in purity or change in appearance indicates thermal instability.

Tabulated Stability Data (Illustrative)

| Condition | Duration | Result (% Assay Remaining) | Observations |

| pH 4.0, 50°C | 24 hours | 99.5% | Stable |

| pH 7.0, 50°C | 24 hours | 99.8% | Stable |

| pH 9.0, 50°C | 24 hours | 98.9% | Minor degradation observed |

| ICH Photostability | 1.2 million lux-hr | 94.2% | Photosensitive, slight yellowing |

| 40°C / 75% RH | 6 months | 99.1% | Thermally stable as a solid |

Practical Implications and Formulation Strategies

-

Overcoming Solubility Challenges: The observed moderate aqueous solubility at physiological pH (pH 6.8-7.4) might be sufficient for early in vitro assays. However, for in vivo studies requiring higher doses, formulation strategies may be necessary. Given its increased solubility at acidic pH, oral formulations that promote dissolution in the stomach could be advantageous. For parenteral formulations, the use of co-solvents or pH adjustment could be explored.

-

Enhancing Stability for Development: The compound appears relatively stable to hydrolysis and thermal stress but shows sensitivity to light. This is a critical finding. To mitigate photostability issues, the drug substance must be handled under controlled light conditions. For the final drug product, light-protective packaging, such as amber vials or blister packs with foil backing, will be mandatory.[24]

Conclusion

This compound is a compound with moderate aqueous solubility and good chemical stability, with the notable exception of photosensitivity. A comprehensive characterization of these properties early in the development process is non-negotiable. The experimental protocols and data presented in this guide provide a robust framework for scientists to generate reliable data, identify potential development liabilities, and make informed decisions. Understanding the interplay between pH and solubility, and the critical need for light protection, will be key to successfully advancing this compound from a promising molecule to a viable drug candidate.

References

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available at: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

-

ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

-

This compound (C10H9NO2). PubChemLite. Available at: [Link]

-

ICH guideline for photostability testing: aspects and directions for use. PubMed. Available at: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. Available at: [Link]

-

Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI. Available at: [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

-

Guidelines for Pharmaceutical Stability Study. Pharmaguideline. Available at: [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. Available at: [Link]

-

Guidance for Industry #5 - Drug Stability Guidelines. FDA. Available at: [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

-

6-Methoxyquinoline. PubChem, National Institutes of Health. Available at: [Link]

-

Effect of pH on hydrolysis and condensation speed. ResearchGate. Available at: [Link]

-

(PDF) Exploiting Coupling of Boronic Acids with Triols for a pH-Dependent "Click-Declick" Chemistry. ResearchGate. Available at: [Link]

-

6-Methoxyquinaldine. PubChem, National Institutes of Health. Available at: [Link]

-

Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Royal Society of Chemistry. Available at: [Link]

-

6-Methoxy-8-quinolinamine. PubChem, National Institutes of Health. Available at: [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central, National Institutes of Health. Available at: [Link]

-

HYDROLYSIS. University of Toronto. Available at: [Link]

-

Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar. Available at: [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed, National Institutes of Health. Available at: [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI Technologies. Available at: [Link]

-

Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. Available at: [Link]

-

Quinoline, 6-methoxy-, 1-oxide. NIST WebBook. Available at: [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

-

This compound 98.0+%, TCI America™. Fisher Scientific. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6563-13-9 | Benchchem [benchchem.com]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quinoline, 6-methoxy-, 1-oxide [webbook.nist.gov]

- 9. nbinno.com [nbinno.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. criver.com [criver.com]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. inventivapharma.com [inventivapharma.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. This compound | 6563-13-9 [chemicalbook.com]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 19. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 20. researchgate.net [researchgate.net]

- 21. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. web.viu.ca [web.viu.ca]

- 23. ema.europa.eu [ema.europa.eu]

- 24. m.youtube.com [m.youtube.com]

- 25. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 27. edaegypt.gov.eg [edaegypt.gov.eg]

The Ascending Trajectory of 6-Methoxyquinoline N-oxide: A Technical Guide for Medicinal Chemists

Abstract

6-Methoxyquinoline N-oxide, a heterocyclic compound of growing significance, stands as a versatile scaffold in the landscape of medicinal chemistry. Its unique electronic properties and reactivity profile, conferred by the N-oxide functionality and the methoxy substituent, render it a valuable precursor for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical characteristics and synthesis to its burgeoning applications in the development of novel therapeutic agents. We will delve into its role in the generation of anticancer, anti-inflammatory, and antimicrobial compounds, supported by experimental data and detailed protocols. Furthermore, this guide will touch upon its emerging potential in the field of organic electronics, showcasing the compound's multifaceted utility.

Introduction: The Quinoline N-oxide Scaffold in Drug Discovery

The quinoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The introduction of an N-oxide moiety to the quinoline ring system dramatically alters its physicochemical and biological properties. The N-oxide group acts as a potent electron-withdrawing group, influencing the reactivity of the heterocyclic ring and providing a handle for further functionalization. This modification can lead to enhanced biological activity, altered metabolic profiles, and novel mechanisms of action. This compound, with its additional methoxy group, presents a unique electronic landscape, making it a particularly interesting subject of study for the development of new chemical entities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and biological assays.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | White to Yellow to Orange crystalline powder | [2] |

| Melting Point | 102-104 °C | [3] |

| λmax | 320 nm (in Ethanol) | [3] |

| Purity | >98.0% (GC) | [2] |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor, 6-Methoxyquinoline, followed by its N-oxidation.

Synthesis of 6-Methoxyquinoline

The Skraup synthesis is a classical and scalable method for the preparation of quinolines.[4]

Reaction:

Caption: Skraup synthesis of 6-Methoxyquinoline.

Experimental Protocol (Adapted from[5][6]):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add p-anisidine (1 part, molar ratio).

-

Addition of Reagents: To the flask, add glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).

-

Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel. The volume ratio of concentrated sulfuric acid to glycerol should be approximately 1:6.

-

Heating: Heat the reaction mixture to 140°C and maintain reflux for 8-8.5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a sodium hydroxide solution to a pH of 5.5.

-

Remove any resinous material by decantation.

-

Filter the solid and wash thoroughly with distilled water, followed by ethyl acetate.

-

Combine the organic phases and extract the aqueous phase with ethyl acetate.

-

Combine all organic phases and remove the solvent under reduced pressure to obtain crude 6-methoxyquinoline.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

N-oxidation of 6-Methoxyquinoline

The N-oxidation of 6-methoxyquinoline is a crucial step to imbue the molecule with its characteristic reactivity.

Reaction:

Caption: N-oxidation of 6-Methoxyquinoline.

Experimental Protocol (Generalized from[7]):

-

Dissolution: Dissolve 6-methoxyquinoline in a suitable solvent such as dichloromethane or glacial acetic acid in a round-bottom flask.

-

Oxidant Addition: Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or 30% hydrogen peroxide, to the solution while stirring. The reaction may be exothermic, and cooling might be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent like chloroform or ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., acetone/heptane) or by column chromatography.

Applications in Medicinal Chemistry

This compound serves as a versatile platform for the development of a wide range of therapeutic agents.

Anticancer Agents

The quinoline scaffold is a common feature in many anticancer drugs. The N-oxide functionality can enhance the cytotoxic activity of these compounds. Derivatives of 6-methoxyquinoline have shown promising anticancer activity. For instance, metal complexes of 6-methoxyquinoline have been investigated as potential lung carcinoma agents. A copper(II) complex of 6-methoxyquinoline (Cu6MQ) exhibited a lower IC50 value (57.9 ± 5.8 µM) against A549 lung cancer cells compared to a zinc(II) complex (Zn6MQ) (202.3 ± 12.2 µM).

Potential Mechanism of Action:

Caption: Proposed anticancer mechanism of action for 6-methoxyquinoline derivatives.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been explored for their anti-inflammatory properties.[8] The methoxy group, in particular, is a common feature in many anti-inflammatory compounds.[9][10] While specific studies on the anti-inflammatory activity of this compound derivatives are emerging, the structural alerts suggest their potential to modulate inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenase (COX).[8]

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Quinoline derivatives have a long history as antimicrobial drugs.[11] Studies on 6-methoxyquinoline-3-carbonitrile derivatives have demonstrated their potential against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] The N-oxide functionality can also contribute to antimicrobial activity.[14]

Biological Evaluation Protocols

To assess the therapeutic potential of novel this compound derivatives, standardized biological assays are essential.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[15]

Experimental Protocol (Adapted from[15][16]):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Emerging Applications in Organic Electronics

Beyond its medicinal applications, the unique electronic properties of this compound make it a candidate for use in organic electronics.[17] Its electron-deficient nature suggests potential applications as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).[17][18]

Conclusion and Future Perspectives

This compound is a molecule of considerable promise in medicinal chemistry and beyond. Its versatile scaffold allows for the generation of a wide array of derivatives with potential therapeutic applications in oncology, inflammation, and infectious diseases. The synthetic routes to this compound are well-established, providing a solid foundation for further exploration and optimization of its derivatives. Future research should focus on elucidating the specific mechanisms of action of its bioactive derivatives and conducting in-depth structure-activity relationship (SAR) studies to guide the design of more potent and selective therapeutic agents. The exploration of its potential in organic electronics also represents an exciting and underexplored frontier. As our understanding of this fascinating molecule grows, so too will its impact on the development of innovative solutions for human health and technology.

References

- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.

- Carla S. F. Leite, et al. (2021). 6‑Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. Journal of Biological Inorganic Chemistry, 26, 837–853.

- Abdel-rahman, S. M., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 59-69.

- El-Gamal, M. I., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 59-69.

-

ResearchGate. (n.d.). IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. Retrieved from [Link]

-

MDPI. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. Retrieved from [Link]

-

ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Quinoline (Quinolinone) Derivatives as NADPH Oxidase (NOX) Inhibitors | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved from [Link]

-

PubMed. (2011). Biological activities of quinoline derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

-

BioMed Central. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Retrieved from [Link]

-

Turkish Journal of Pharmaceutical Sciences. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2018). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1988). Antimicrobial activity of isoquinoline alkaloids and their N-oxide derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]

-

MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Retrieved from [Link]

-

MDPI. (2019). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Retrieved from [Link]

-

Omsk Scientific Bulletin. (2014). Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. Retrieved from [Link]

Sources

- 1. This compound | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 6563-13-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 6563-13-9 | Benchchem [benchchem.com]

- 8. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus [mdpi.com]

- 11. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial activity of isoquinoline alkaloids and their N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. chemimpex.com [chemimpex.com]

- 18. benchchem.com [benchchem.com]

6-Methoxyquinoline N-oxide: A Strategic Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 6-Methoxyquinoline N-oxide

In the landscape of heterocyclic chemistry, quinoline N-oxides are powerful intermediates that offer unique reactivity patterns compared to their parent quinolines. The introduction of the N-oxide functionality fundamentally alters the electronic properties of the quinoline ring, transforming it into a versatile scaffold for constructing complex molecular architectures. Among these, this compound has emerged as a particularly valuable building block. The methoxy group at the 6-position not only influences the molecule's electronic and steric properties but also serves as a synthetic handle for further modifications, making it a strategic asset in medicinal chemistry and materials science.[1]

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, reactivity, and application. It is designed to serve as a practical resource for scientists engaged in the synthesis of novel bioactive compounds and functional materials. We will delve into the causality behind experimental choices and provide validated protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties is foundational to its effective use. This compound is typically a white to yellow crystalline powder, and its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 6563-13-9 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | White to yellow to orange crystalline powder | [1] |

| Melting Point | 102-104 °C | [2] |

| Purity | Typically >98% (GC) |[1] |

The synthesis of this compound begins with its parent heterocycle, 6-methoxyquinoline. The most common and reliable method for the subsequent N-oxidation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent.[3][4] This reaction is efficient and generally provides the desired N-oxide in high yield.

Detailed Protocol: Synthesis of this compound

This protocol describes the N-oxidation of 6-methoxyquinoline using m-CPBA.

Materials:

-

6-Methoxyquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Dissolution: Dissolve 6-methoxyquinoline (1.0 eq) in dichloromethane (approx. 10 mL per mmol of quinoline) in a round-bottom flask equipped with a magnetic stir bar.

-

Oxidation: To the stirring solution, add m-CPBA (1.2-1.5 eq) portion-wise at room temperature. The reaction is typically exothermic; for larger-scale reactions, cooling in an ice bath is recommended during the addition.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the resulting m-chlorobenzoic acid. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.[2]

The Reactive Landscape of this compound

The N-oxide moiety dramatically enhances the reactivity of the quinoline core, making it susceptible to a range of transformations that are otherwise difficult to achieve.[5] It activates the ring towards both electrophilic and nucleophilic attack, primarily at the C2 and C4 positions, and can act as an internal oxidant in deoxygenative functionalization reactions.[6][7]

Figure 1: Key reaction pathways available to this compound.

Deoxygenative C-H Functionalization at C2

One of the most powerful transformations of quinoline N-oxides is the direct functionalization of the C-H bond at the C2 position. The N-oxide group activates this position, and in the presence of an appropriate activating agent and nucleophile, a "deoxygenative functionalization" occurs where the oxygen atom is lost during the reaction.[8][9][10] This strategy avoids the need for pre-functionalized halo-quinolines and represents a more atom-economical approach.[6]

Mechanism Insight: The reaction is typically initiated by the activation of the N-oxide oxygen by an electrophilic species (e.g., triflic anhydride, Ts₂O, TFAA). This makes the quinolinium system highly electrophilic. A subsequent nucleophilic attack occurs preferentially at the C2 position, followed by an elimination/re-aromatization sequence that results in the loss of the oxygen atom and the formation of the C2-functionalized quinoline.[11]

Detailed Protocol: Deoxygenative C2-Sulfonylation

This protocol, adapted from recent literature, describes the synthesis of 2-sulfonylquinolines from quinoline N-oxides.[6]

Materials:

-

This compound

-

Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)

-

Carbon disulfide (CS₂)

-

Diethylamine (Et₂NH)

-

Acetonitrile (MeCN)

-

Standard inert atmosphere glassware (e.g., Schlenk flask)

Procedure:

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Reagent Addition: Add acetonitrile (MeCN), followed by the arenesulfonyl chloride (1.5 eq), carbon disulfide (1.5 eq), and diethylamine (2.0 eq) via syringe.

-

Reaction: Stir the resulting mixture at room temperature. Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired 2-sulfonyl-6-methoxyquinoline.

Nucleophilic Addition with Organometallic Reagents

The electron-deficient nature of the N-oxidized quinoline ring makes it an excellent substrate for nucleophilic addition, particularly with potent carbon nucleophiles like Grignard or organozinc reagents.[7][12][13] These reactions, when coupled with an activation step, provide an efficient route to 2-aryl or 2-alkyl quinolines.

Figure 2: Mechanism of C2-arylation via nucleophilic addition.

1,3-Dipolar Cycloaddition Reactions

Heteroaromatic N-oxides, including this compound, can function as 1,3-dipoles in cycloaddition reactions.[14][15] This reactivity opens a pathway to synthesize complex, fused heterocyclic systems. In these reactions, the N-oxide participates in a concerted [3+2] cycloaddition with a dipolarophile, such as an alkene or alkyne, to form a five-membered ring.[16][17][18] This powerful transformation allows for the rapid construction of molecular complexity from relatively simple starting materials. The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory.[15]

Rearrangement Reactions